molecular formula F4Hf B084506 Hafnium;tetrahydrofluoride CAS No. 13709-52-9

Hafnium;tetrahydrofluoride

Numéro de catalogue: B084506
Numéro CAS: 13709-52-9
Poids moléculaire: 254.48 g/mol
Clé InChI: QHEDSQMUHIMDOL-UHFFFAOYSA-J
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Hafnium tetrafluoride (HfF₄) is an inorganic compound composed of hafnium in the +4 oxidation state and fluoride ions. It is a critical material in advanced industrial and research applications due to its unique physicochemical properties.

Mécanisme D'action

Target of Action

Hafnium Tetrahydrofluoride (HfF4) is an inorganic compound that primarily targets the formation of hafnium oxide nanoparticles . The primary role of HfF4 is to serve as a precursor in the synthesis of these nanoparticles .

Mode of Action

HfF4 interacts with its targets through a hydrothermal route, using hafnium tetrachloride (HfCl4) as the starting material and sodium hydroxide (NaOH) to adjust the pH . The formation of tetragonal hafnium oxide (t-HfO2) or monoclinic hafnium oxide (m-HfO2) nanoparticles is probably related to their crystal cell structure, thermodynamic and kinetic stabilities .

Biochemical Pathways

The biochemical pathways affected by HfF4 involve the hydrolysis of hafnium ions . The changes in the mole fractions of hafnium hydro-complexes with pH were determined . The Hf(OH)62− ion is assigned to the precursory hydro-complex for the formation of HfO2 nanoparticles transformed from Hf(OH)4 gel .

Pharmacokinetics

It’s known that the formation of hfo2 nanoparticles is controlled by the surface-deposition reaction .

Result of Action

The result of HfF4’s action is the formation of HfO2 nanoparticles . These nanoparticles have a number of technologically attractive properties such as high melting point, high dielectric constant, high chemical stability, a wide band gap, and high neutron absorption cross-section .

Action Environment

The action of HfF4 is influenced by several environmental factors. For instance, changing the aging temperature, concentration of NaOH, and reaction time can affect the formation of HfO2 nanoparticles . Moreover, the addition of m-HfO2 seeds is beneficial for the formation of m-HfO2 nanoparticles .

Analyse Biochimique

Biochemical Properties

The compound is known to react with hydrogen, carbon, and nitrogen at high temperatures to form brittle, nonstoichiometric interstitial compounds with metal-like conductivity

Cellular Effects

Research on Hafnium oxide nanoparticles, a related compound, has shown that they can enhance the antibacterial effect, improve cell attachment, and significantly improve the proliferation of cells . Whether Hafnium tetrahydrofluoride has similar effects on cells and cellular processes is yet to be determined.

Molecular Mechanism

Studies on Hafnium oxide nanoparticles have shown that the thermal conductivity of the compound is length-dependent below 100 nm

Temporal Effects in Laboratory Settings

Studies on Hafnium carbide, a related compound, have shown that it has a high melting point and is stable at high temperatures

Dosage Effects in Animal Models

Studies on Hafnium oxide nanoparticles have shown that they can produce an abscopal effect in a mouse colorectal cancer model . Whether Hafnium tetrahydrofluoride has similar dosage effects in animal models is yet to be determined.

Metabolic Pathways

Hafnium is known to be involved in the tricarboxylic acid (TCA) cycle, catalyzing the hydration of fumarate to malate

Transport and Distribution

Studies on Hafnium oxide nanoparticles have shown that they can be synthesized by a hydrothermal route, using Hafnium tetrachloride as the starting material and sodium hydroxide to adjust the pH . Whether Hafnium tetrahydrofluoride has similar transport and distribution properties is yet to be determined.

Subcellular Localization

Studies on Hafnium oxide nanoparticles have shown that they can be synthesized in nanoscale, which may allow them to be localized in specific compartments or organelles . Whether Hafnium tetrahydrofluoride has similar subcellular localization properties is yet to be determined.

Activité Biologique

Hafnium tetrahydrofluoride (HfF4) is a compound that has garnered attention for its potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of hafnium tetrahydrofluoride, focusing on its interactions at the cellular level, its toxicity, and its applications in cancer therapy.

Hafnium tetrahydrofluoride is a white crystalline solid that is soluble in water and exhibits unique chemical properties due to the presence of hafnium (Hf), a transition metal known for its high melting point and ability to form stable compounds. The molecular weight of hafnium tetrahydrofluoride is approximately 212.50 g/mol.

1. Toxicity and Safety Profile

The toxicity of hafnium tetrahydrofluoride has been a subject of investigation, particularly regarding its effects on human health. Studies indicate that HfF4 can be hazardous when inhaled or ingested, leading to acute toxicity. The compound is classified under various hazard categories:

  • Acute Toxicity : HfF4 is categorized as toxic via inhalation and dermal exposure, with specific hazard codes indicating severe health risks.
  • Corrosive Effects : It can cause severe skin burns and eye damage upon contact, necessitating stringent safety protocols during handling.
Property Value
Molecular Weight212.50 g/mol
AppearanceWhite crystalline solid
SolubilitySoluble in water
Acute Toxicity ClassificationToxic (Inhalation, Dermal)
Corrosive EffectsSkin burns, eye damage

2. Cellular Interactions

Research into the cellular interactions of hafnium compounds has revealed that hafnium ions can influence cellular processes. Hafnium ions have been shown to interact with biological molecules, potentially altering their function. For instance, studies suggest that hafnium-based nanoparticles can enhance the efficacy of radiotherapy by acting as radiosensitizers in cancer treatment.

Case Study: NBTXR3

One notable application of hafnium compounds is in the development of NBTXR3, a hafnium oxide nanoparticle designed for cancer therapy. NBTXR3 has demonstrated significant potential in enhancing radiotherapy outcomes:

  • Mechanism : The nanoparticles increase the absorption of radiation within tumor cells, leading to improved destruction of cancerous tissues.
  • Clinical Trials : Clinical studies have shown that patients treated with NBTXR3 in conjunction with radiotherapy experience better tumor control compared to those receiving radiotherapy alone.

Research Findings

Recent studies have focused on the synthesis and characterization of hafnium-based nanomaterials for biomedical applications:

  • Nanoparticle Synthesis : Techniques such as liquid-phase exfoliation and surface modification have been employed to create hafnium nanoparticles with enhanced biocompatibility and stability.
  • Therapeutic Efficacy : Research indicates that these nanoparticles can be effectively used in combination therapies involving chemotherapy and radiotherapy, demonstrating controllable biological toxicity while maximizing therapeutic effects.

Applications De Recherche Scientifique

Scientific Research Applications

2.1 Molecular Complexes

Research has shown that HfF₄ can form molecular complexes, which are studied for their potential in catalysis and materials science. For instance, studies involving NMR and IR spectroscopy have provided insights into the behavior of HfF₄ in different solvents, revealing its stability and reactivity under various conditions .

2.2 Separation Techniques

HfF₄ plays a crucial role in the separation of zirconium and hafnium from other elements. The negative fluoride complexes formed by hafnium can be effectively separated using cation exchange chromatography, which is particularly useful in radiochemistry for isolating these elements from fission products . The ability to selectively elute hafnium and zirconium from mixtures enhances the efficiency of nuclear fuel processing.

2.3 Solvation Studies

Molecular dynamics simulations have been employed to study the solvation properties of HfF₄ in various solvents, particularly in aqueous solutions containing fluoride ions. These studies help understand the interactions between hafnium ions and solvent molecules, which are critical for applications in nuclear chemistry and materials science .

Industrial Applications

3.1 Nuclear Technology

Hafnium is known for its excellent neutron absorption properties, making it invaluable in nuclear reactors as control rods. HfF₄ contributes to the development of advanced materials that can withstand high radiation environments while maintaining structural integrity . Its ability to form stable complexes with other elements also aids in the purification processes required in nuclear applications.

3.2 Fluorinated Carbon Materials

Recent advancements have explored the use of HfF₄ in synthesizing fluorinated carbon materials (FCMs). These materials exhibit exceptional stability due to strong C-F bonds, making them suitable for high-performance applications such as batteries and electronic devices . The innovative methods developed for synthesizing FCMs using HfF₄ point to its potential in advancing battery technology.

Case Studies

Study Focus Findings
Manni et al., 2023Solvation DynamicsInvestigated solvation shells around hafnium ions in HF solutions; found significant thermal contraction effects .
ResearchGate StudyMolecular ComplexesExamined the synthesis and characterization of HfF₄ complexes; demonstrated potential catalytic applications .
OSTI.GOV ReportRadiochemistryDiscussed methods for separating hafnium from zirconium using fluoride complexes, enhancing nuclear processing efficiency .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing hafnium tetrahydrofluoride (HfF4), and how do reaction conditions influence purity and yield?

  • Methodology : HfF4 is typically synthesized via two primary routes:

  • Route 1 : Reaction of hafnium tetrachloride (HfCl4) with anhydrous hydrogen fluoride (HF) at 300°C .

  • Route 2 : Thermal decomposition of ammonium fluorohafnate, (NH4)2HfF6, under inert conditions .

    • Key Considerations :
  • Monitor reaction temperature and HF flow rate to avoid incomplete fluorination.

  • Use inert atmospheres (e.g., argon) to prevent oxidation.

  • Characterize purity via X-ray diffraction (XRD) and elemental analysis.

    Table 1: Synthesis Methods for HfF4

    MethodReaction ConditionsPurity IndicatorsYield Optimization Tips
    HfCl4 + HF300°C, HF flow controlXRD phase identificationEnsure stoichiometric HF excess
    (NH4)2HfF6 decomposition500°C, inert atmosphereFluorine content analysisPre-purify ammonium fluorohafnate

Q. How can researchers characterize the physicochemical properties of HfF4, and what instrumentation is critical for accurate analysis?

  • Methodology :

  • Thermal Stability : Thermogravimetric analysis (TGA) to assess sublimation behavior (sublimes at 970°C) .
  • Structural Analysis : XRD for crystal structure confirmation (monoclinic system) .
  • Optical Properties : Refractive index measurement (1.56) using ellipsometry .
    • Data Interpretation : Cross-validate results with density functional theory (DFT) simulations to reconcile experimental and computational data .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported thermodynamic data for HfF4, such as enthalpy of formation (∆Hf°) discrepancies?

  • Methodology :

  • Systematic Review : Compare synthesis protocols across studies (e.g., purity of precursors, atmospheric controls) .
  • Calorimetry Replication : Use high-purity HfF4 samples and standardized calorimeters to minimize experimental error .
  • Error Analysis : Quantify uncertainties from instrumentation (e.g., ±2% in TGA measurements) and report confidence intervals .
    • Example Workflow :

Synthesize HfF4 via both routes in Table 1.

Perform replicated TGA/DSC under identical conditions.

Apply statistical tools (e.g., ANOVA) to identify variance sources .

Q. How can computational modeling enhance the understanding of HfF4's electronic structure and its suitability for high-κ dielectric applications?

  • Methodology :

  • DFT Simulations : Calculate band gap, permittivity, and band alignment with silicon substrates .

  • Interface Studies : Model HfF4/Si interfaces to assess leakage current and thermodynamic stability .

    • Validation : Compare computational results with experimental X-ray photoelectron spectroscopy (XPS) data to verify band alignment .

    Table 2: Key Properties of HfF4 for Dielectric Applications

    PropertyExperimental ValueComputational PredictionRelevance to High-κ Dielectrics
    Permittivity (κ)20–25 (estimated)22–28Must exceed SiO2 (κ=3.9)
    Band Gap (eV)5.8–6.25.5–6.0Reduces tunneling current
    Thermal Stability (°C)Sublimes at 970N/ACompatibility with CMOS processing

Q. What are the unresolved challenges in scaling HfF4 synthesis for reproducible thin-film deposition in semiconductor research?

  • Methodology :

  • Atomic Layer Deposition (ALD) : Optimize precursor chemistry (e.g., HfF4 + ozone) for uniform film growth .
  • Morphology Control : Use AFM/SEM to correlate deposition parameters (temperature, pressure) with surface roughness .
    • Critical Gaps :
  • Limited data on HfF4’s reactivity with ALD chamber materials.
  • Need for in-situ characterization during deposition to monitor phase transitions .

Q. Methodological Frameworks for HfF4 Research

  • FINER Criteria : Ensure research questions are Feasible, Interesting, Novel, Ethical, and Relevant .
  • PICO Framework : Define Population (material systems), Intervention (synthesis/modification), Comparison (e.g., HfO2 vs. HfF4), Outcomes (κ value, thermal stability) .

Table 3: Research Gaps and Proposed Methodologies

Research GapProposed MethodologyKey References
Contradictory ∆Hf° valuesReplicate calorimetry with pure samples
HfF4 thin-film uniformityIn-situ XRD during ALD deposition
Band alignment with siliconHybrid DFT/XPS studies

Comparaison Avec Des Composés Similaires

Comparison with Similar Metal Fluorides

Hafnium tetrafluoride belongs to a broader class of metal fluorides, which vary in oxidation states, structural motifs, and applications. Below, HfF₄ is compared with zirconium tetrafluoride (ZrF₄), tantalum pentafluoride (TaF₅), and uranium hexafluoride (UF₆).

Physicochemical Properties

Compound Formula Oxidation State Melting Point (°C) Density (kg/m³) Key Applications
Hafnium Tetrafluoride HfF₄ +4 >970 7,100 High-κ dielectrics, optics
Zirconium Tetrafluoride ZrF₄ +4 ~932 4,430 Fluorozirconate glasses, nuclear coatings
Tantalum Pentafluoride TaF₅ +5 96.8 4,000 Catalysis, fluorinating agent
Uranium Hexafluoride UF₆ +6 64.05 (sublimes) 5,090 (gas) Uranium enrichment

Notes:

  • Thermal Stability : HfF₄ exhibits superior thermal resistance compared to TaF₅ and UF₆, making it suitable for high-temperature processes .
  • Density : The high density of HfF₄ (7,100 kg/m³) reflects hafnium’s atomic mass, contrasting with lighter analogs like ZrF₄ (4,430 kg/m³) .
  • Volatility: UF₆ is notably volatile (subliming at 64°C), whereas HfF₄ remains solid until extreme temperatures .

Structural and Functional Differences

  • Coordination Chemistry : Unlike TaF₅, which forms oligomeric structures (e.g., [TaF₅]₄), HfF₄ adopts a simpler ionic lattice .
  • Electronic Applications : HfF₄ is explored for high-κ dielectric layers in semiconductors, leveraging its insulating properties and compatibility with silicon . In contrast, UF₆’s volatility is exploited in gas-phase uranium isotope separation .
  • Reactivity : HfF₄ is less hygroscopic than ZrF₄, reducing hydrolysis risks in humid environments .

Research and Industrial Relevance

  • HfF₄ : Emerging studies highlight its role in optical coatings and microelectronics, driven by its refractive index and dielectric constant .
  • TaF₅ : Used in organic synthesis as a Lewis acid catalyst, particularly in fluorination reactions .
  • ZrF₄: Critical in fluoride glasses for infrared optics due to low phonon energy .

Propriétés

Numéro CAS

13709-52-9

Formule moléculaire

F4Hf

Poids moléculaire

254.48 g/mol

Nom IUPAC

tetrafluorohafnium

InChI

InChI=1S/4FH.Hf/h4*1H;/q;;;;+4/p-4

Clé InChI

QHEDSQMUHIMDOL-UHFFFAOYSA-J

SMILES

F.F.F.F.[Hf]

SMILES canonique

F[Hf](F)(F)F

Description physique

White powder;  [Alfa Aesar MSDS]

Pictogrammes

Corrosive; Acute Toxic; Irritant

Origine du produit

United States

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